molecular formula C21H28FN3OS B11431103 N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide

N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide

Cat. No.: B11431103
M. Wt: 389.5 g/mol
InChI Key: JXPALQMCANVWGJ-UHFFFAOYSA-N
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Description

N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a thiophene ring, and a fluorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include ethylpiperazine, thiophene derivatives, and fluorophenyl acetamide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • N-[1-(4-Methylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide
  • N-[1-(4-Propylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide

Comparison: Compared to its analogs, N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(4-fluorophenyl)acetamide exhibits unique properties due to the ethyl group on the piperazine ring. This modification can influence the compound’s binding affinity, solubility, and overall biological activity, making it a valuable molecule for specific research applications.

Properties

Molecular Formula

C21H28FN3OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H28FN3OS/c1-3-24-10-12-25(13-11-24)21(19-5-4-14-27-19)16(2)23-20(26)15-17-6-8-18(22)9-7-17/h4-9,14,16,21H,3,10-13,15H2,1-2H3,(H,23,26)

InChI Key

JXPALQMCANVWGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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